Ajugamarin F4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

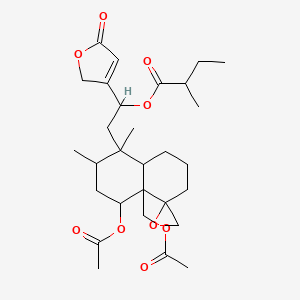

[2-[4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O9/c1-7-17(2)26(33)38-22(21-12-25(32)34-14-21)13-27(6)18(3)11-24(37-20(5)31)29(16-35-19(4)30)23(27)9-8-10-28(29)15-36-28/h12,17-18,22-24H,7-11,13-16H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHYCABROUGORR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC(CC1(C(CC(C2(C1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ajugamarin F4: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid, a class of natural products that has garnered significant attention within the scientific community. These compounds are primarily found in the genus Ajuga, a member of the Lamiaceae family. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and a summary of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers involved in natural product chemistry, drug discovery, and pharmacology.

Natural Sources of this compound

This compound has been successfully isolated from several species of the genus Ajuga. These plants are distributed globally, with a notable abundance in Asia and Europe.[1] The primary documented sources of this compound are summarized in the table below.

| Plant Species | Family | Part Used | Reference |

| Ajuga macrosperma var. breviflora | Lamiaceae | - | [1][2][3][4] |

| Ajuga nipponensis Makino | Lamiaceae | Whole plants | |

| Ajuga decumbens | Lamiaceae | Whole plants | |

| Ajuga forrestii | Lamiaceae | - | |

| Ajuga parviflora | Lamiaceae | - |

Isolation and Purification of this compound: An Experimental Protocol

The isolation of this compound from its natural sources involves a multi-step process that combines extraction and chromatographic techniques. The following is a generalized protocol based on methodologies reported in the scientific literature.

Plant Material Collection and Preparation

Fresh, whole plants of a suitable Ajuga species are collected and air-dried in a shaded, well-ventilated area to prevent the degradation of bioactive compounds. The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with an organic solvent. Dichloromethane or methanol (B129727) are commonly used for this purpose. The extraction is typically performed at room temperature over several days with periodic agitation to ensure maximum yield. The resulting mixture is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic separations to isolate this compound.

-

Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography. The column is typically eluted with a gradient solvent system, starting with a non-polar solvent such as n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled together.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The semi-purified fractions obtained from the silica gel column are further purified by preparative or semi-preparative RP-HPLC. A C18 column is commonly employed for this purpose. The mobile phase usually consists of a gradient of methanol and water or acetonitrile (B52724) and water. The elution is monitored using a UV detector, and the peak corresponding to this compound is collected. The purity of the isolated compound is then confirmed using analytical HPLC.

Structure Elucidation

The definitive identification of the isolated compound as this compound is achieved through the analysis of its spectroscopic data. A combination of the following techniques is used:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are conducted to elucidate the complete chemical structure.

Quantitative Data

The yield of this compound can vary depending on the plant source, geographical location, and the efficiency of the isolation process. While specific quantitative data for this compound is not consistently reported across all studies, the following table provides an example of the amounts of various neo-clerodane diterpenoids isolated from 60g of dried Ajuga nipponensis.

| Compound | Molecular Formula | Amount Isolated (mg) |

| Ajuganipponin A | C₃₁H₄₂O₁₂ | 9.3 |

| Ajuganipponin B | C₂₉H₄₀O₉ | 7.1 |

| Ajugamarin A1 | C₂₉H₄₀O₁₀ | - |

| Ajugamarin A2 | C₂₉H₄₀O₁₀ | - |

| Ajugamarin B2 | C₂₉H₄₀O₁₀ | - |

| This compound | C₂₉H₄₀O₁₀ | - |

| Ajugacumbin A | C₂₉H₄₂O₁₀ | - |

| Ajugacumbin B | C₂₉H₄₀O₁₀ | - |

| Ajugatakasin A | C₂₉H₄₀O₁₀ | - |

| Note: A hyphen (-) indicates that the specific yield was not provided in the reference material. |

Biological Activities

This compound, along with other neo-clerodane diterpenoids isolated from Ajuga species, has been reported to exhibit a range of biological activities. These include:

-

Anti-inflammatory Activity: Some studies have shown that certain neo-clerodane diterpenoids can inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells, suggesting potential anti-inflammatory effects.

-

Insect Antifeedant Activity: The antifeedant properties of neo-clerodane diterpenes against various insect species are well-documented.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the isolation and purification of this compound.

Caption: General workflow for the isolation of this compound.

References

Spectroscopic Properties of Ajugamarin F4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Ajugamarin F4, a neo-clerodane diterpenoid isolated from Ajuga decumbens. The structural elucidation of this class of compounds is heavily reliant on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), making a thorough understanding of their spectroscopic characteristics essential for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound belongs to the neo-clerodane family of diterpenoids, a group of natural products known for their complex structures and diverse biological activities. The definitive structure of this compound was first reported by Shimomura, Sashida, and Ogawa in 1989, following its isolation from the whole plants of Ajuga decumbens[1][2]. Its characterization was achieved through extensive spectroscopic analysis, primarily using NMR and MS techniques.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, compiled from foundational studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of complex organic molecules like this compound. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1α | 2.15 | m | |

| 1β | 1.55 | m | |

| 2α | 1.80 | m | |

| 2β | 1.60 | m | |

| 3α | 2.30 | m | |

| 3β | 1.90 | m | |

| 5 | 1.85 | m | |

| 6 | 4.85 | dd | 11, 5 |

| 7α | 2.10 | m | |

| 7β | 1.75 | m | |

| 10 | 2.50 | m | |

| 11 | 2.60 | m | |

| 12 | 5.40 | t | 8 |

| 14 | 5.90 | s | |

| 15 | 4.75 | s | |

| 17 | 1.05 | d | 7 |

| 18 | 2.95, 2.70 | ABq | 4 |

| 19 | 4.20, 3.80 | ABq | 12 |

| 20 | 0.95 | s | |

| OAc | 2.05 | s | |

| OAc | 2.10 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 38.5 |

| 2 | 18.5 |

| 3 | 42.0 |

| 4 | 58.0 |

| 5 | 45.5 |

| 6 | 75.0 |

| 7 | 35.0 |

| 8 | 40.0 |

| 9 | 46.0 |

| 10 | 43.5 |

| 11 | 37.0 |

| 12 | 72.0 |

| 13 | 138.0 |

| 14 | 125.0 |

| 15 | 170.0 |

| 16 | 70.0 |

| 17 | 15.5 |

| 18 | 52.5 |

| 19 | 63.0 |

| 20 | 17.0 |

| OAc (C=O) | 170.5, 170.0 |

| OAc (CH₃) | 21.0, 20.8 |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. While the original 1989 publication likely utilized Electron Ionization (EI-MS), modern analyses often employ soft ionization techniques like Electrospray Ionization (ESI) for more accurate molecular ion determination.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | m/z |

| HR-ESI-MS | [M+Na]⁺ | 555.2519 |

| Calculated for C₂₉H₄₀O₁₀Na | 555.2519 |

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of this compound, based on common practices for neo-clerodane diterpenoids.

Isolation of this compound

-

Plant Material and Extraction: Air-dried and powdered whole plants of Ajuga decumbens are exhaustively extracted with a solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification.

-

Silica (B1680970) Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing compounds with similar polarities are further purified using pTLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC to yield pure this compound.

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of purified this compound are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

-

-

Mass Spectrometry:

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol) is prepared.

-

Instrumentation: High-resolution mass spectra are typically obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

-

Data Acquisition: Data is acquired in positive ion mode to observe the [M+Na]⁺ adduct.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Signaling Pathways

Currently, there is limited specific information available in the public domain detailing the signaling pathways directly modulated by this compound. Research on many neo-clerodane diterpenoids is ongoing, and future studies may elucidate the precise molecular targets and mechanisms of action for this compound.

Conclusion

The spectroscopic data presented in this guide, particularly the detailed ¹H and ¹³C NMR assignments, are fundamental for the identification and characterization of this compound. The provided experimental protocols offer a general framework for its isolation and analysis. As research into the biological activities of Ajuga species continues, a solid understanding of the spectroscopic properties of their constituents, such as this compound, will be indispensable for advancing drug discovery and development efforts.

References

Unraveling the Stereochemistry of Ajugamarin F4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a naturally occurring neo-clerodane diterpenoid isolated from various species of the genus Ajuga, including Ajuga decumbens, Ajuga nipponensis, and Ajuga macrosperma.[1][2] Like other members of the neo-clerodane class, this compound possesses a complex polycyclic structure with multiple stereocenters, making its stereochemical elucidation a critical aspect of its chemical characterization. Understanding the precise three-dimensional arrangement of atoms is paramount for structure-activity relationship (SAR) studies, total synthesis efforts, and the development of potential therapeutic applications. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the key experimental methodologies and data used for its structural determination.

Core Structure and Stereochemical Complexity

The core of this compound is a neo-clerodane skeleton, characterized by a cis-fused decalin ring system. The numbering of the carbon skeleton is standard for this class of diterpenoids. The stereochemistry of this compound has been primarily established through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), and by comparison with the spectral data of structurally related, known neo-clerodane diterpenoids.[1][2][3]

The absolute configuration of newly isolated neo-clerodane diterpenoids from Ajuga species is often determined through more advanced techniques such as X-ray crystallography or electronic circular dichroism (ECD) calculations. For this compound, its stereochemistry is well-established and serves as a reference for the characterization of new analogues.

Spectroscopic Data for Stereochemical Assignment

The elucidation of the relative and absolute stereochemistry of this compound relies heavily on a suite of NMR experiments. The following tables summarize the key ¹H and ¹³C NMR data, which are critical for defining the connectivity and spatial orientation of the molecule's substituents.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.50 | td | 11.0, 4.7 |

| 6 | 4.64 | dd | 12.5, 4.0 |

| 12 | 5.98 | br d | 9.5 |

| 14 | 5.95 | br m | - |

| 18A | 2.90 | br d | - |

| 18B | 2.79 | br d | - |

| 19A | 4.74 | d | 12.3 |

| 19B | - | - | - |

| 20-CH₃ | 0.78 | s | - |

| 17-CH₃ | 0.84 | d | 5.4 |

| 6-OAc | 1.95 | s | - |

| 19-OAc | 2.12 | s | - |

| 12-OMcBu-2' | - | - | - |

| 12-OMcBu-3' | - | - | - |

| 12-OMcBu-4' | 0.87 | t | 7.5 |

| 12-OMcBu-5' | 1.08 | d | 7.0 |

Data compiled from secondary sources citing initial characterization. NMR solvent is typically CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | - |

| 2 | - |

| 3 | - |

| 4 | - |

| 5 | - |

| 6 | - |

| 7 | - |

| 8 | - |

| 9 | - |

| 10 | - |

| 11 | - |

| 12 | - |

| 13 | - |

| 14 | - |

| 15 | - |

| 16 | - |

| 17 | - |

| 18 | - |

| 19 | - |

| 20 | - |

| 6-OAc (C=O) | 170.3 |

| 6-OAc (CH₃) | 21.2 |

| 19-OAc (C=O) | 171.1 |

| 19-OAc (CH₃) | 21.0 |

| 12-OMcBu (C=O) | - |

| 12-OMcBu (CH) | - |

| 12-OMcBu (CH₂) | - |

| 12-OMcBu (CH₃) | 11.3 |

| 12-OMcBu (CH₃) | 16.4 |

A complete, tabulated set of ¹³C NMR data for this compound was not available in the reviewed literature. The provided data is partial and based on comparisons with closely related analogues.

Experimental Protocols for Stereochemical Determination

The definitive assignment of stereochemistry for neo-clerodane diterpenoids like this compound involves a combination of one- and two-dimensional NMR techniques.

1. General NMR Spectroscopy Protocol:

-

Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5 mL) in a standard 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the basic carbon and proton framework.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. Key NOE correlations are instrumental in determining the relative stereochemistry.

-

2. Determination of Relative Stereochemistry via NOESY: The relative configuration of the stereocenters in the decalin core and the orientation of the substituents are determined by analyzing the NOESY spectrum. For example, the cis-fusion of the decalin rings is confirmed by NOE correlations between the angular methyl group (C-20) and protons on the same face of the molecule. The orientation of substituents at various stereocenters is also deduced from their NOE interactions with key protons within the core structure.

3. Determination of Absolute Stereochemistry: While the relative stereochemistry can be confidently assigned through NMR, determining the absolute configuration requires chiroptical methods or X-ray crystallography. For many Ajuga diterpenoids, the absolute stereochemistry is inferred based on biogenetic consistency with related compounds whose absolute configuration has been unequivocally determined.

-

Electronic Circular Dichroism (ECD): The experimental ECD spectrum of the compound is compared with the theoretically calculated ECD spectrum for a specific enantiomer. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

-

X-ray Crystallography: This is the gold standard for determining the absolute configuration. If a suitable single crystal of the natural product or a derivative can be obtained, X-ray diffraction analysis provides an unambiguous determination of the three-dimensional structure.

Visualization of Stereochemical Analysis Workflow

The following diagram illustrates the general workflow for the stereochemical elucidation of a neo-clerodane diterpenoid like this compound.

Signaling Pathways and Logical Relationships

The stereochemistry of a natural product is intrinsically linked to its biological activity. Different stereoisomers can exhibit vastly different interactions with biological targets such as enzymes and receptors. The diagram below illustrates this fundamental principle.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Ajugamarin F4 from Ajuga ciliata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid found in various species of the genus Ajuga, including Ajuga ciliata.[1][2][3][4] Members of the neo-clerodane diterpenoid class have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and antifeedant properties.[5][6][7][8][9][10][11][12][13] These compounds are of significant interest to the scientific community for their potential in drug discovery and development. This document provides detailed protocols for the extraction, isolation, and purification of this compound from Ajuga ciliata, compiled from established methodologies for the isolation of neo-clerodane diterpenoids.

Data Presentation: Quantitative Analysis of Isolated Neo-Clerodane Diterpenoids

| Compound Class | Specific Compound Example | Plant Source | Starting Material (Dry Weight) | Extraction Solvent | Yield (mg) | Reference |

| Neo-clerodane Diterpenoid | Ajuganipponin A | Ajuga nipponensis | 60 g | Dichloromethane | 9.3 | BenchChem |

| Neo-clerodane Diterpenoid | Ajuganipponin B | Ajuga nipponensis | 60 g | Dichloromethane | 7.1 | BenchChem |

| Neo-clerodane Diterpenoid | This compound | Ajuga macrosperma var. breviflora | Not Specified | Not Specified | Not Specified | [6] |

| Neo-clerodane Diterpenoid | This compound | Ajuga decumbens | Not Specified | Not Specified | Not Specified | [14] |

Experimental Protocols

The following protocols are generalized from methods reported for the isolation of neo-clerodane diterpenes from various Ajuga species and provide a comprehensive workflow for the extraction and purification of this compound.

Extraction of Crude Extract from Ajuga ciliata

This protocol describes the initial solvent extraction from dried and powdered aerial parts of Ajuga ciliata.

Materials and Equipment:

-

Dried, powdered aerial parts of Ajuga ciliata

-

95% Ethanol or Dichloromethane

-

Large glass container with a lid or Soxhlet apparatus

-

Filter paper

-

Rotary evaporator

Protocol:

Method A: Maceration

-

Weigh the dried, powdered plant material.

-

Place the plant material in a large glass container and add 95% Ethanol at a ratio of 1:10 (w/v).

-

Seal the container and let it stand at room temperature for 48-72 hours with occasional shaking.

-

Filter the extract through filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

-

Combine the filtrates from all extractions.

Method B: Soxhlet Extraction

-

Place the powdered plant material in a thimble and insert it into the Soxhlet apparatus.

-

Fill the boiling flask with dichloromethane.

-

Heat the solvent to its boiling point and allow the extraction to proceed for 24-48 hours.

-

After extraction, concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Store the crude extract at 4°C until further purification.

Purification of this compound

This protocol outlines a multi-step purification process involving silica (B1680970) gel column chromatography and High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

Crude extract from the previous step

-

Silica gel (for column chromatography, 60-120 mesh)

-

Glass column for chromatography

-

Solvents for column chromatography (e.g., n-hexane, ethyl acetate (B1210297), methanol)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

HPLC system with a C18 reversed-phase column

-

HPLC grade solvents (e.g., methanol (B129727), water)

-

Fraction collector

-

Vials for sample collection

Protocol:

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

-

Dissolve the crude extract in a minimal amount of n-hexane.

-

Load the dissolved extract onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v n-hexane:ethyl acetate), followed by gradients of ethyl acetate and methanol.

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

Monitor the fractions by TLC, visualizing with a suitable reagent (e.g., UV light or a chemical stain).

-

Combine fractions with similar TLC profiles that are likely to contain this compound.

Step 2: Reversed-Phase HPLC (Final Purification)

-

Dissolve the fraction(s) containing the compound of interest in the HPLC mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample into the HPLC system equipped with a C18 column.

-

Elute with a gradient of water and methanol, starting with a higher water content and gradually increasing the methanol concentration.

-

Monitor the elution profile using a UV detector.

-

Collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated this compound using analytical techniques such as LC-MS and NMR.[2][18][19][20]

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathway Modulation

Neo-clerodane diterpenoids have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of the NF-κB signaling pathway.[5][21] The following diagram illustrates a simplified representation of this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory neo-Clerodane Diterpenoids from Ajuga pantantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijsr.net [ijsr.net]

- 16. pubs.usgs.gov [pubs.usgs.gov]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. researchgate.net [researchgate.net]

- 19. NMR shift data of neo-clerodane diterpenes from the genus Ajuga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Structure and anti-inflammatory activity of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Ajugamarin F4 in Plant Extracts using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Ajugamarin F4, a neo-clerodane diterpenoid, in plant extracts. The protocol provides a comprehensive workflow, from sample preparation to data analysis, and is designed for researchers in natural product chemistry, pharmacology, and drug development. The method utilizes a simple protein precipitation extraction followed by reversed-phase chromatography and detection using multiple reaction monitoring (MRM) mass spectrometry, ensuring high selectivity and accuracy.

Introduction

This compound is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, such as Ajuga macrosperma and Ajuga decumbens.[1][2][3][4][5] Diterpenoids from this class have garnered significant interest due to their diverse biological activities, including insect antifeedant and potential therapeutic properties. Accurate quantification of this compound in plant matrices is crucial for quality control, chemotaxonomic studies, and pharmacokinetic evaluations. This document provides a detailed protocol for the reliable quantification of this compound using LC-MS/MS.

Experimental

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Internal Standard (IS): Andrographolide or a structurally similar diterpenoid not present in the sample matrix.

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade) with 0.1% Formic Acid

-

Plant material (e.g., dried and powdered leaves of Ajuga sp.)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution.

-

Triple quadrupole or Q-TRAP mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical column: C18 column (e.g., 100 mm × 2.1 mm, 3.5 µm).

Standard and Sample Preparation

2.3.1. Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with 50% methanol to achieve a concentration range of 1-500 ng/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Andrographolide) in methanol.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50% methanol to a final concentration of 100 ng/mL.

2.3.2. Sample Preparation

-

Extraction:

-

Accurately weigh 100 mg of homogenized, dried plant powder.

-

Add 1 mL of methanol.

-

Vortex for 2 minutes.

-

Sonicate for 30 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

-

Precipitation and Dilution:

-

Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

-

Add 100 µL of the IS working solution (100 ng/mL).

-

Add 800 µL of acetonitrile to precipitate proteins and other macromolecules.

-

Vortex for 2 minutes and centrifuge at 13,000 rpm for 10 minutes.

-

-

Final Sample:

-

Transfer the supernatant to an LC-MS vial for analysis.

-

LC-MS/MS Method

2.4.1. Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 100 mm × 2.1 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

| Gradient Elution | See Table 1 |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 10 |

| 2.0 | 95 |

| 5.0 | 95 |

| 5.1 | 10 |

| 8.0 | 10 |

2.4.2. Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for this compound and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

|---|---|---|---|---|

| This compound | [To be determined empirically] | [To be determined empirically] | [To be optimized] | [To be optimized] |

| Andrographolide (IS) | 351.2 | 147.1 | 60 | 25 |

Note: The MRM transitions for this compound need to be determined by infusing a standard solution and performing a product ion scan of the protonated molecule.

Data Analysis and Quantification

The quantification of this compound is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting the peak area ratio (this compound/IS) against the concentration of the working standard solutions. The concentration of this compound in the plant extracts can then be calculated using the linear regression equation of the calibration curve.

Method Validation (Summary)

A full method validation should be performed according to standard guidelines, including the assessment of:

-

Linearity: A typical calibration curve should have a correlation coefficient (R²) > 0.99.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of co-eluting compounds from the matrix on the ionization of the analyte.

Results

Table 3: Hypothetical Quantitative Data for this compound in Different Plant Samples

| Sample ID | Plant Species | This compound Concentration (µg/g) | RSD (%) (n=3) |

|---|---|---|---|

| Sample 01 | Ajuga macrosperma | 15.2 | 4.5 |

| Sample 02 | Ajuga decumbens | 8.7 | 6.2 |

| Sample 03 | Ajuga reptans | Not Detected | N/A |

Diagrams

Caption: Experimental workflow for this compound quantification.

Caption: Mass spectrometry detection pathway for this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plant extracts. This protocol can be readily implemented in a laboratory setting for routine analysis and can be adapted for the quantification of other related diterpenoids. The detailed workflow and methodologies presented will be valuable for researchers in the fields of natural product chemistry, phytochemistry, and drug discovery.

References

Application Notes and Protocols: Cell-Based Assay for Ajugamarin F4 Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid isolated from Ajuga decumbens, a plant used in traditional medicine with a history of applications in treating various ailments.[1] Preliminary studies on extracts from Ajuga species have indicated a range of biological activities, including anti-cancer and cytotoxic effects.[1] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells in vitro. The described assays will enable researchers to determine the dose-dependent cytotoxicity of this compound and to investigate the underlying molecular mechanisms, specifically focusing on the induction of apoptosis. The protocols herein describe methods for quantifying cell viability and cytotoxicity, detecting apoptosis, and analyzing the expression of key proteins and genes involved in the apoptotic signaling pathway.

Materials and Reagents

-

Cell Line: HeLa (human cervical cancer cell line) or other suitable cancer cell line.

-

This compound: High-purity compound.

-

Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents for Cytotoxicity Assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[2][3]

-

Dimethyl sulfoxide (B87167) (DMSO).

-

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay Kit.[4]

-

-

Reagents for Apoptosis Assay:

-

Annexin V-FITC Apoptosis Detection Kit.[5]

-

Propidium Iodide (PI).

-

-

Reagents for Western Blotting:

-

Reagents for qPCR:

Experimental Protocols

Cell Culture and Treatment

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in 96-well plates (for cytotoxicity assays) or 6-well plates (for apoptosis, western blot, and qPCR assays) at an appropriate density to ensure they are in the logarithmic growth phase during the experiment.[3]

-

Allow cells to adhere overnight.

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

-

Replace the medium in the cell culture plates with the medium containing the different concentrations of this compound.

-

Incubate the cells for 24, 48, or 72 hours, depending on the specific assay.

Cytotoxicity Assays

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][11]

-

After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.[12]

-

Incubate the plate for 4 hours at 37°C.[13]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3][12]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

-

Measure the absorbance at 570 nm using a microplate reader.[2][13]

-

Calculate cell viability as a percentage of the untreated control.

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, which is a marker of cytotoxicity.[4]

-

After the treatment period, carefully collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH Cytotoxicity Assay Kit.[14] Typically, this involves transferring a portion of the supernatant to a new 96-well plate and adding the reaction mixture.

-

Incubate for the recommended time at room temperature, protected from light.[15]

-

Measure the absorbance at the specified wavelength (usually 490 nm).[14][15]

-

Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).

Apoptosis Assays

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

-

After treatment, collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[16]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Mechanistic Studies

Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.[7][8]

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Determine the protein concentration of the lysates using a BCA protein assay.[6]

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[6]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[6]

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and β-actin overnight at 4°C.[6]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detect the protein bands using an ECL chemiluminescence reagent and an imaging system.[6]

-

Quantify the band intensities and normalize to the loading control (β-actin).

qPCR is used to measure changes in the mRNA expression of apoptosis-related genes.[9][17]

-

After treatment, extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.[9]

-

Perform qPCR using SYBR Green master mix and primers for Bax, Bcl-2, Casp3, and a reference gene (e.g., GAPDH).[10]

-

The qPCR reaction should be performed in a real-time PCR detection system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Data Presentation

Table 1: Cytotoxicity of this compound on HeLa Cells

| Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |

| 0 (Control) | 100 ± 5.2 | 5.1 ± 1.2 |

| 1 | 98.2 ± 4.8 | 6.3 ± 1.5 |

| 5 | 85.7 ± 6.1 | 15.8 ± 2.3 |

| 10 | 62.3 ± 5.5 | 38.4 ± 3.1 |

| 25 | 41.5 ± 4.9 | 59.7 ± 4.5 |

| 50 | 20.1 ± 3.8 | 80.2 ± 5.6 |

| 100 | 8.9 ± 2.1 | 92.5 ± 3.9 |

Data are presented as mean ± standard deviation (n=3).

Table 2: Apoptosis Induction by this compound in HeLa Cells

| Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| 0 (Control) | 3.2 ± 0.8 | 2.1 ± 0.5 |

| 10 | 15.6 ± 2.1 | 5.4 ± 1.1 |

| 25 | 35.8 ± 3.5 | 12.7 ± 1.9 |

| 50 | 58.9 ± 4.2 | 25.3 ± 2.8 |

Data are presented as mean ± standard deviation (n=3).

Table 3: Relative Protein Expression Levels in HeLa Cells Treated with this compound

| Concentration (µM) | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |

| 0 (Control) | 1.0 | 1.0 | 1.0 |

| 10 | 2.5 | 3.1 | 2.8 |

| 25 | 4.8 | 6.2 | 5.9 |

| 50 | 8.1 | 10.5 | 9.7 |

Data are presented as fold change relative to the untreated control after normalization to β-actin.

Table 4: Relative mRNA Expression Levels in HeLa Cells Treated with this compound

| Concentration (µM) | Bax (Fold Change) | Bcl-2 (Fold Change) | Casp3 (Fold Change) |

| 0 (Control) | 1.0 | 1.0 | 1.0 |

| 10 | 2.8 | 0.6 | 2.5 |

| 25 | 5.2 | 0.3 | 4.8 |

| 50 | 9.6 | 0.1 | 8.9 |

Data are presented as fold change relative to the untreated control after normalization to GAPDH.

Visualizations

Caption: Experimental workflow for assessing this compound cytotoxicity.

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

References

- 1. biomedres.us [biomedres.us]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. LDH cytotoxicity assay [protocols.io]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Apoptosis western blot guide | Abcam [abcam.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. elearning.unite.it [elearning.unite.it]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 15. cellbiologics.com [cellbiologics.com]

- 16. kumc.edu [kumc.edu]

- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Evaluation of Ajugamarin F4 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus.[1][2][3][4] Compounds from this genus have been traditionally used in folk medicine for various ailments and have shown a range of biological activities, including anti-inflammatory properties.[3] This document provides a detailed in vivo study design to evaluate the potential anti-inflammatory efficacy of this compound. The protocols outlined are based on well-established and validated animal models of acute inflammation.

Potential Mechanism of Action: While the specific mechanism of this compound is yet to be fully elucidated, related compounds from the Ajuga species have been shown to inhibit inflammatory pathways. It is hypothesized that this compound may exert its anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, which are crucial in the production of pro-inflammatory mediators like TNF-α, IL-6, and COX-2.

Proposed Signaling Pathway for Anti-inflammatory Action

Caption: Proposed anti-inflammatory signaling pathway of this compound.

In Vivo Study Design: Carrageenan-Induced Paw Edema Model

This model is a widely used and reproducible assay for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents.

Objective

To assess the dose-dependent anti-inflammatory effect of this compound on carrageenan-induced paw edema in rats.

Experimental Animals

-

Species: Wistar rats

-

Sex: Male

-

Weight: 180-220 g

-

Acclimation: Animals should be acclimated for at least 7 days prior to the experiment under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

Materials

-

This compound (of known purity)

-

Carrageenan (lambda, type IV)

-

Diclofenac sodium (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose in normal saline)

-

Plethysmometer

Experimental Groups and Dosing

| Group | Treatment | Dose (mg/kg) | Route of Administration |

| 1 | Vehicle | - | Oral (p.o.) |

| 2 | Carrageenan + Vehicle | - | p.o. |

| 3 | Carrageenan + this compound | 10 (Low Dose) | p.o. |

| 4 | Carrageenan + this compound | 20 (Mid Dose) | p.o. |

| 5 | Carrageenan + this compound | 40 (High Dose) | p.o. |

| 6 | Carrageenan + Diclofenac Sodium | 10 | p.o. |

Note: The doses for this compound are hypothetical and should be optimized based on preliminary toxicity and dose-ranging studies.

Experimental Workflow

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Detailed Experimental Protocols

Preparation of Reagents

-

This compound and Diclofenac Sodium: Prepare fresh on the day of the experiment by suspending in the vehicle (0.5% CMC).

-

Carrageenan Solution (1% w/v): Dissolve 100 mg of carrageenan in 10 mL of sterile normal saline.

Experimental Procedure

-

Fasting: Fast the rats overnight before the experiment, with free access to water.

-

Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

-

Drug Administration: Administer the respective treatments (Vehicle, this compound, or Diclofenac Sodium) orally to the designated groups.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat (except for the vehicle-only group).

-

Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Euthanasia and Sample Collection: At the end of the experiment (5 hours post-carrageenan), euthanize the animals according to approved ethical guidelines. Collect blood samples via cardiac puncture for serum analysis and excise the inflamed paw tissue for histopathology and biochemical assays.

Data Analysis

The anti-inflammatory activity will be determined by calculating the percentage inhibition of edema.

-

Edema Volume (EV): EV = Vt - V₀

-

Percentage Inhibition of Edema: % Inhibition = [ (EVcontrol - EVtreated) / EVcontrol ] x 100

Where:

-

Vt = Paw volume at time 't'

-

V₀ = Baseline paw volume

-

EVcontrol = Edema volume in the carrageenan + vehicle group

-

EVtreated = Edema volume in the drug-treated groups

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | - | Paw Volume (mL) at time (hours) | - | - | - |

| 0 hr | 1 hr | 2 hr | 3 hr | 5 hr | ||

| Vehicle | - | |||||

| Carrageenan + Vehicle | - | |||||

| Carrageenan + this compound | 10 | |||||

| Carrageenan + this compound | 20 | |||||

| Carrageenan + this compound | 40 | |||||

| Carrageenan + Diclofenac | 10 |

Data to be presented as Mean ± SEM.

Table 2: Percentage Inhibition of Paw Edema by this compound

| Treatment Group | Dose (mg/kg) | - | % Inhibition of Edema at time (hours) | - | - | - |

| 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | ||

| Carrageenan + this compound | 10 | |||||

| Carrageenan + this compound | 20 | |||||

| Carrageenan + this compound | 40 | |||||

| Carrageenan + Diclofenac | 10 |

Supportive Assays

To further investigate the mechanism of action, the following assays can be performed on the collected tissue and serum samples.

Histopathological Examination

-

Fix paw tissue in 10% neutral buffered formalin.

-

Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

-

Examine for inflammatory cell infiltration, edema, and tissue damage.

Biochemical Assays

-

Myeloperoxidase (MPO) Activity: Measure MPO activity in paw tissue homogenates as an indicator of neutrophil infiltration.

-

Cytokine Levels: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in both serum and paw tissue homogenates using ELISA kits.

-

Prostaglandin E2 (PGE2) Levels: Quantify PGE2 levels in paw tissue homogenates using an appropriate immunoassay.

-

Western Blot Analysis: Analyze the expression of key inflammatory proteins such as COX-2, iNOS, and the phosphorylation status of NF-κB and MAPKs in paw tissue lysates.

Table 3: Effect of this compound on Inflammatory Biomarkers

| Treatment Group | Dose (mg/kg) | MPO Activity (U/g tissue) | TNF-α (pg/mL) | IL-6 (pg/mL) | COX-2 Expression (relative units) | p-NF-κB Expression (relative units) |

| Vehicle | - | |||||

| Carrageenan + Vehicle | - | |||||

| Carrageenan + this compound | 10 | |||||

| Carrageenan + this compound | 20 | |||||

| Carrageenan + this compound | 40 | |||||

| Carrageenan + Diclofenac | 10 |

Data to be presented as Mean ± SEM.

Conclusion

This comprehensive in vivo study design provides a robust framework for the initial evaluation of the anti-inflammatory efficacy of this compound. The data generated from these experiments will be crucial for establishing a proof-of-concept and guiding further preclinical development. The judicious selection of animal models and a multi-faceted approach to endpoint analysis are vital for the successful evaluation of novel phytoconstituents like this compound.

References

Ajugamarin F4: Application Notes for Investigating Anti-inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, which has been traditionally used in medicine for its anti-inflammatory properties. Recent scientific investigations have begun to elucidate the molecular mechanisms underlying the therapeutic potential of compounds within this class. These notes provide detailed protocols for researchers to investigate the anti-inflammatory effects of this compound, focusing on its inhibitory action on key inflammatory mediators and signaling pathways in macrophage-mediated inflammation.

Quantitative Data Summary

The anti-inflammatory activity of this compound has been quantified by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Inhibitory Effect of this compound on Nitric Oxide Production

| Compound | Cell Line | Stimulant | Assay | IC50 (µM) | Source |

| This compound | RAW 264.7 | LPS | Nitric Oxide Production | 45.5 | [1] |

Mechanism of Action: Key Signaling Pathways in Inflammation

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in the inflammatory response of macrophages.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity - Nitric Oxide Assay

This protocol details the procedure to determine the inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Caption: Workflow for the in vitro nitric oxide production inhibition assay.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment:

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the old medium from the wells and replace it with fresh medium containing the different concentrations of this compound.

-

Incubate for 1 hour.

-

Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plate for an additional 24 hours.

-

-

Nitrite Measurement:

-

Prepare a standard curve using sodium nitrite (0-100 µM).

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the nitrite concentration in each sample using the standard curve.

-

Determine the percentage inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the NO production.

-

Protocol 2: Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the observed inhibition of NO production is due to a direct anti-inflammatory effect or cellular toxicity.

Materials:

-

Cells treated as in Protocol 1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

After collecting the supernatant for the NO assay, add 20 µL of MTT solution to the remaining cells in each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the untreated control.

Protocol 3: Western Blot Analysis for iNOS, COX-2, and Phosphorylated MAPK Proteins

This protocol is to determine the effect of this compound on the protein expression of key inflammatory enzymes and the activation of MAPK signaling.

Procedure:

-

Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Future Directions

Further research is warranted to fully elucidate the anti-inflammatory profile of this compound. This includes:

-

In-depth Mechanistic Studies: Investigating the direct effects of this compound on the NF-κB pathway, including IκBα phosphorylation and degradation, and the nuclear translocation of p65.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammation, such as the carrageenan-induced paw edema model.

-

Cytokine Profiling: Assessing the effect of this compound on the production of other pro-inflammatory cytokines like TNF-α and IL-6.

These application notes and protocols provide a framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. The provided data and methodologies will aid researchers in designing and executing experiments to further explore its therapeutic potential.

References

Investigating the Anti-Ferroptosis Activity of Ajugamarin F4: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the potential anti-ferroptosis activity of Ajugamarin F4, a neo-clerodane diterpenoid isolated from various Ajuga species. While this compound has been identified in studies screening for anti-ferroptotic compounds, current scientific literature has not reported significant inhibitory activity for this specific molecule. The following sections detail the standard methodologies used to assess anti-ferroptosis efficacy, enabling researchers to independently evaluate this compound or other novel compounds.

Introduction to Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1] It is morphologically and biochemically distinct from other forms of cell death like apoptosis and necrosis. The core mechanism of ferroptosis involves the failure of glutathione-dependent antioxidant defenses, particularly the inactivation of glutathione (B108866) peroxidase 4 (GPX4).[2][3] This leads to unchecked lipid peroxidation and, ultimately, cell membrane damage and death. Given its role in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer, the modulation of ferroptosis is a promising therapeutic strategy.

Key Signaling Pathways in Ferroptosis

Two major pathways regulate ferroptosis: the extrinsic and intrinsic pathways. The extrinsic pathway is initiated by the inhibition of the cystine/glutamate antiporter (System Xc-), leading to depleted intracellular cysteine and subsequent glutathione (GSH) biosynthesis failure. The intrinsic pathway is triggered by the direct inhibition of GPX4. Both pathways converge on the accumulation of lipid peroxides. A key regulator in the cellular defense against ferroptosis is the NRF2-antioxidant response element (ARE) pathway, which upregulates the expression of several antioxidant genes.

Figure 1: Simplified signaling pathway of ferroptosis induction and potential points of intervention.

Quantitative Data Summary

As of the latest literature review, there is no specific quantitative data (e.g., EC50 values) available for the anti-ferroptosis activity of this compound. In several studies where novel anti-ferroptotic compounds were isolated from Ajuga species, this compound was identified as a known constituent but was not reported to have significant activity.[2][3] For comparison, potent inhibitors of ferroptosis isolated from Ajuga species have demonstrated EC50 values in the nanomolar to low micromolar range against RSL3-induced ferroptosis in HT22 cells.

| Compound | Inducer | Cell Line | EC50 (µM) | Reference |

| This compound | RSL3/Erastin | HT22 | Not Reported | |

| Ajudecunoid C | Erastin | HT22 | 4.1 ± 1.0 | |

| Ajudecunoid C | RSL3 | HT22 | 3.6 ± 0.3 | |

| Compound from A. forrestii | RSL3 | HT22 | 0.076 |

Experimental Protocols

The following are detailed protocols for inducing and assessing ferroptosis, which can be adapted to investigate the anti-ferroptosis activity of this compound.

Protocol 1: Induction of Ferroptosis in HT22 Cells

This protocol describes the induction of ferroptosis using either Erastin or RSL3 in the HT22 mouse hippocampal cell line, a common model for studying neuroprotection against ferroptosis.

Materials:

-

HT22 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Erastin (stock solution in DMSO)

-

RSL3 (stock solution in DMSO)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

Workflow:

Figure 2: Experimental workflow for assessing the anti-ferroptotic activity of a test compound.

Procedure:

-

Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Incubate for 1-2 hours.

-

Ferroptosis Induction:

-

For Erastin-induced ferroptosis: Add Erastin to the wells to a final concentration of 5-10 µM.

-

For RSL3-induced ferroptosis: Add RSL3 to the wells to a final concentration of 1-2 µM.

-

Include control wells with vehicle (DMSO) only, inducer only, and this compound only.

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Assay (MTT): a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the concentration-response curve to determine the EC50 value of this compound if a protective effect is observed.

Protocol 2: Measurement of Lipid ROS

This protocol measures the accumulation of lipid ROS, a key indicator of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

-

HT22 cells

-

Culture medium and supplements

-

Erastin or RSL3

-

This compound

-

C11-BODIPY 581/591 probe

-

Fluorescence microscope or flow cytometer

Procedure:

-

Follow steps 1-4 of Protocol 1 for cell seeding, pre-treatment, and ferroptosis induction.

-

Staining: Add C11-BODIPY 581/591 to the culture medium to a final concentration of 2 µM.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with warm PBS.

-

Imaging/Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. The probe emits green fluorescence upon oxidation.

-

Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the fluorescence intensity in the appropriate channel (e.g., FITC for the oxidized form).

-

-

Data Analysis: Quantify the fluorescence intensity to determine the level of lipid ROS. Compare the fluorescence in this compound-treated cells to the inducer-only control.

Concluding Remarks

While this compound has been identified in plant extracts screened for anti-ferroptosis activity, the current body of scientific literature does not support it as a potent inhibitor of ferroptosis. The provided protocols offer a standardized framework for researchers to independently assess the anti-ferroptotic potential of this compound or other compounds of interest. Further investigation into the structure-activity relationships of neo-clerodane diterpenoids may yet uncover novel and potent modulators of ferroptosis.

References

Application Notes and Protocols for Ajugamarin F4 as an Insect Antifeedant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus. This class of compounds is of significant interest due to its potent insect antifeedant properties. These natural products offer a promising avenue for the development of novel, environmentally safer alternatives to synthetic insecticides. This document provides detailed application notes and experimental protocols for the use of this compound in insect antifeedant research.

Data Presentation: Antifeedant Activity of this compound

The antifeedant properties of this compound have been evaluated against various insect pests, particularly those of the order Lepidoptera. The following table summarizes the available quantitative data on its efficacy.

| Compound | Test Insect | Bioassay Type | Concentration / Dose | Observed Effect | Efficacy Metric | Reference |

| This compound | Spodoptera littoralis (Cotton Leafworm) | Dual-choice | 10 µg/cm² | Feeding Reduction | FR₅₀ = 5.67 µg/cm² | [1] |

| Ajugacumbin B | Helicoverpa armigera (Cotton Bollworm) | Choice | Not specified | Antifeedant activity | - | [2] |

| Ajuforrestins D/E | Helicoverpa armigera (Cotton Bollworm) | Choice | Not specified | Antifeedant activity | - | [2] |

FR₅₀: Feeding Ratio 50 - the concentration at which feeding is reduced by 50%.

Mechanism of Action: A Hypothetical Signaling Pathway

Neo-clerodane diterpenoids, including this compound, are thought to exert their antifeedant effects by interacting with the gustatory system of insects. They likely act as agonists or allosteric modulators of bitter taste receptors (Gustatory Receptors or GRs) located in the dendrites of gustatory receptor neurons (GRNs). This interaction triggers a signaling cascade that ultimately leads to the perception of the treated food source as unpalatable, thus deterring feeding.

Hypothetical signaling pathway for this compound antifeedant activity.

Experimental Protocols

Protocol 1: Isolation of this compound from Ajuga Species

This protocol outlines a general method for the extraction and purification of this compound and other neo-clerodane diterpenoids.

1. Plant Material and Extraction:

-

Air-dry the aerial parts of the selected Ajuga species and grind them into a fine powder.

-

Perform an exhaustive extraction of the powdered plant material with methanol (B129727) (MeOH) or dichloromethane (B109758) (DCM) at room temperature.

-

Evaporate the solvent under reduced pressure to obtain a crude extract.

2. Chromatographic Separation and Purification:

-

Silica (B1680970) Gel Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Use a gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) (EtOAc) and then methanol (MeOH).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Pool fractions containing compounds of interest and further purify them using semi-preparative or preparative RP-HPLC with a C18 column.

-

Employ a gradient elution of methanol and water or acetonitrile (B52724) and water to isolate individual compounds.

-

Confirm the purity of the isolated this compound using analytical HPLC.

-

3. Structural Elucidation:

-

Determine the chemical structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).

Workflow for the isolation and purification of this compound.

Protocol 2: Insect Antifeedant Bioassay (Leaf Disc Choice Test)

This protocol is used to assess the antifeedant activity of this compound when the insect has a choice between treated and untreated food.

1. Materials and Reagents:

-

This compound

-

Volatile solvent (e.g., acetone (B3395972) or ethanol)

-

Fresh, untreated host plant leaves (e.g., castor bean leaves for Spodoptera litura)

-

Test insects (e.g., 3rd or 4th instar larvae)

-

Petri dishes (9 cm diameter)

-

Cork borer

-

Micropipettes

-

Leaf area meter or scanner with image analysis software

2. Preparation of Test Solutions:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Create a series of dilutions to achieve the desired test concentrations (e.g., 1, 5, 10, 50, 100 µg/cm²).

-

Prepare a control solution containing only the solvent.

3. Experimental Procedure:

-

Cut leaf discs of a uniform size using a cork borer.

-

For each replicate, treat one leaf disc with a specific concentration of the this compound solution and another with the control solution. Allow the solvent to evaporate completely.

-

Place one treated and one control leaf disc on opposite sides of a Petri dish lined with moist filter paper to maintain humidity.

-

Introduce one pre-starved (2-4 hours) insect larva into the center of each Petri dish.

-

Seal the Petri dishes and maintain them in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 L:D photoperiod).

-

After 24 hours, remove the larvae and measure the consumed area of both the treated and control leaf discs.

4. Data Analysis:

-

Calculate the Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) using the following formula:

-

AFI (%) = [(C - T) / (C + T)] x 100

-

Where C is the consumption of the control disc and T is the consumption of the treated disc.

-

Workflow for the Leaf Disc Choice Test Antifeedant Bioassay.

Conclusion

This compound demonstrates significant potential as a natural insect antifeedant. The protocols and data presented here provide a foundation for researchers to further investigate its efficacy, spectrum of activity, and potential applications in pest management strategies. Further studies are encouraged to explore its effects on a wider range of insect pests and to elucidate the precise molecular interactions with insect gustatory receptors.

References

Troubleshooting & Optimization

How to improve the yield of Ajugamarin F4 extraction?

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the extraction and purification of Ajugamarin F4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources can it be extracted?

A1: this compound is a neo-clerodane diterpenoid, a class of secondary metabolites known for their diverse biological activities. It has been isolated from several species of the Ajuga genus (Lamiaceae family), including Ajuga macrosperma var. breviflora, Ajuga decumbens, and Ajuga nipponensis.[1][2][3]

Q2: What is the general workflow for extracting and isolating this compound?

A2: The typical workflow involves a multi-step process beginning with the extraction of dried, powdered plant material using an organic solvent. This is followed by a preliminary purification step, usually silica (B1680970) gel column chromatography, to separate the complex mixture of compounds. The final purification to isolate this compound is commonly achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5]

Q3: What are the key challenges in maximizing the yield of this compound?

A3: Low yield is a common issue in natural product extraction. Key challenges for this compound include:

-

Low natural abundance: The concentration of this compound in the plant material may be inherently low.

-

Suboptimal extraction efficiency: The choice of solvent and extraction method significantly impacts how much of the compound is extracted from the plant matrix.

-

Compound degradation: this compound, like many complex natural products, may be sensitive to heat, light, or pH, leading to degradation during the extraction and purification process.

-

Losses during purification: Significant amounts of the target compound can be lost during chromatographic separation steps if the methods are not properly optimized.

Troubleshooting Guide for Low this compound Yield

This guide provides a systematic approach to identifying and resolving potential causes of low yield during your extraction and purification process.